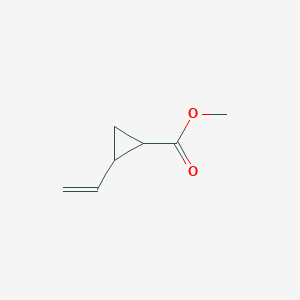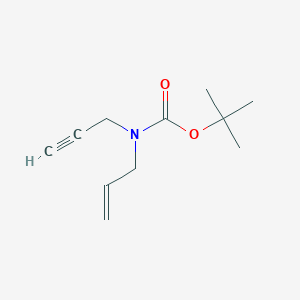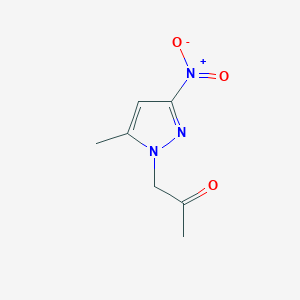
Methyl 2-ethenylcyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-ethenylcyclopropane-1-carboxylate, also known as MECC, is a chemical compound that is widely used in scientific research for its unique properties. MECC is a cyclopropane derivative that is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
Methyl 2-ethenylcyclopropane-1-carboxylate is a cyclopropane derivative that can undergo various chemical reactions. It can undergo ring-opening reactions to form open-chain compounds, or it can undergo cycloaddition reactions to form cyclic compounds. Methyl 2-ethenylcyclopropane-1-carboxylate can also undergo oxidation reactions to form carboxylic acids or reduction reactions to form alcohols. The mechanism of action of Methyl 2-ethenylcyclopropane-1-carboxylate depends on the specific reaction it undergoes.
Biochemische Und Physiologische Effekte
Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Methyl 2-ethenylcyclopropane-1-carboxylate has also been shown to have antitumor activity, which may make it useful in the development of cancer treatments. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-ethenylcyclopropane-1-carboxylate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, Methyl 2-ethenylcyclopropane-1-carboxylate has some limitations for lab experiments. It is a reactive compound that can undergo various chemical reactions, which may make it difficult to control the reaction conditions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate may have toxic effects on cells and tissues, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of Methyl 2-ethenylcyclopropane-1-carboxylate in scientific research. One direction is the development of new synthetic methods for Methyl 2-ethenylcyclopropane-1-carboxylate that are more efficient and environmentally friendly. Another direction is the exploration of the biological activities of Methyl 2-ethenylcyclopropane-1-carboxylate and its derivatives, which may lead to the development of new drugs and therapies. Finally, the use of Methyl 2-ethenylcyclopropane-1-carboxylate as a building block in the synthesis of new materials with unique properties is another promising direction for future research.
Synthesemethoden
Methyl 2-ethenylcyclopropane-1-carboxylate can be synthesized using various methods, including the Wittig reaction, the Michael addition reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The most common method for synthesizing Methyl 2-ethenylcyclopropane-1-carboxylate is the Diels-Alder reaction, which involves the reaction of ethylene and cyclopropane-1,1-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-ethenylcyclopropane-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. Methyl 2-ethenylcyclopropane-1-carboxylate has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been used as a substrate in enzyme-catalyzed reactions for the synthesis of chiral compounds.
Eigenschaften
IUPAC Name |
methyl 2-ethenylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-5-4-6(5)7(8)9-2/h3,5-6H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKRQZZKLVNECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethenylcyclopropane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)







![4,4,8-Trimethyl-5-[(4-methylphenyl)methyl]-2-phenyl-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B186113.png)